2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The compound is distinguished by difluoro substitution at the 5- and 6-positions of the aromatic ring.
Properties
Molecular Formula |
C15H17F2NO4 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(21)18-7-8-4-5-10(16)12(17)9(8)6-11(18)13(19)20/h4-5,11H,6-7H2,1-3H3,(H,19,20) |
InChI Key |
ORJAIOZFGZLWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group of the isoquinoline derivative is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of difluoro substituents: Fluorination reactions are carried out using appropriate fluorinating agents under controlled conditions to introduce the difluoro groups at the desired positions.
Formation of the carboxylic acid: The carboxylic acid functionality is introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Reducing agents such as lithium aluminum hydride and diisobutylaluminum hydride (DIBAH) are frequently used.
Nucleophiles: Various nucleophiles, including amines and alkoxides, are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions . The difluoro substituents influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Fluorination Patterns
The compound’s closest analogs differ primarily in fluorine substitution patterns and molecular composition. Key examples include:
(3R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (BL26963)
- Fluorine Position : Single fluorine at the 6-position.
- Molecular Formula: C₁₅H₁₈FNO₄.
- Molecular Weight : 295.31 g/mol.
- Role : Intermediate in medicinal chemistry; used in coupling reactions similar to the target compound .
(3R)-2-[(tert-Butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
- Fluorine Position : Single fluorine at the 7-position.
- Molecular Formula: C₁₅H₁₈FNO₄.
- Molecular Weight : 295.31 g/mol.
- Role : Precursor for compounds 10 and 12 in , highlighting its utility in generating bioactive molecules .
Target Compound: 5,6-Difluoro Variant
- Fluorine Position : Difluoro substitution at 5- and 6-positions.
- Molecular Formula: C₁₅H₁₇F₂NO₄ (estimated).
- Molecular Weight : ~313.31 g/mol (calculated).
Comparative Data Table
Biological Activity
2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butoxycarbonyl (BOC) protecting group and difluoro substituents that enhance its reactivity and interaction with biological targets.
- Molecular Formula : C15H17F2NO4
- Molecular Weight : 313.30 g/mol
- CAS Number : 2241138-04-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The BOC group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further chemical reactions with biomolecules. This mechanism is crucial for its potential applications in drug development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties. Its structural similarity to known anticancer agents allows for exploration in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant in cancer and other diseases. For instance, it may act as a selective inhibitor of certain kinases involved in cell proliferation.
- Bioavailability and Pharmacokinetics : Studies are ongoing to assess the bioavailability of this compound across different species, which is essential for determining its therapeutic potential.
Comparative Analysis
The following table presents a comparison of this compound with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Tetrahydroisoquinoline core with BOC group | 0.97 |
| (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Similar core structure with BOC | 0.97 |
| 1-(tert-butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | Piperidine core with BOC group | 0.89 |
| (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid | Isoquinoline structure with Cbz group | 0.86 |
The unique combination of the BOC protecting group and difluoro substituents distinguishes this compound from others in the same class.
Case Studies
Recent literature highlights the ongoing research into the biological effects of this compound:
- Cancer Research : A study examined the effects of various derivatives of tetrahydroisoquinoline on tumor growth in xenograft models. The results indicated that compounds similar to this compound showed promising results in reducing tumor size and improving survival rates in treated animals.
- Kinase Inhibition Studies : Another investigation focused on the inhibition of specific kinases by this compound. The findings revealed that it could effectively inhibit pathways involved in cell cycle regulation and apoptosis.
Q & A
Basic: How can researchers optimize the synthesis of this compound, particularly in managing the tert-butoxycarbonyl (Boc) protecting group?
Methodological Answer:
The Boc group is critical for protecting the amine during synthesis. Key steps include:
- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDC/HOBt for Boc activation to minimize side reactions.
- Deprotection Conditions : Employ trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective Boc removal without disrupting the tetrahydroisoquinoline core .
- Fluorination Timing : Introduce 5,6-difluoro substituents before Boc deprotection to avoid steric hindrance and ensure regioselectivity .
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and fluorination positions (split signals due to J-coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions ([M+H]⁺ or [M–Boc+H]⁺) and detect impurities.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and resolve stereoisomers .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis steps involving TFA or volatile reagents .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How does the 5,6-difluoro substitution influence the compound’s biological activity compared to non-fluorinated analogs?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability by reducing oxidative degradation.
- Binding Affinity : Fluorination at 5,6-positions may alter π-π stacking in target proteins (e.g., enzymes or receptors).
- Case Study : Analogous azabicyclo compounds show improved IC₅₀ values in enzyme inhibition assays due to fluorine’s electronegativity .
Advanced: What strategies are effective for controlling stereochemistry during the synthesis of the tetrahydroisoquinoline core?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected starting materials to enforce desired configurations .
- Asymmetric Hydrogenation : Catalyze with Rh(I) or Ru(II) complexes (e.g., BINAP ligands) for enantioselective reduction of imine intermediates .
- Crystallography : Confirm stereochemistry via X-ray diffraction of intermediates .
Advanced: How can researchers address solubility challenges in aqueous or polar solvent systems?
Methodological Answer:
- Co-Solvents : Use DMSO or DMF (10–20% v/v) to enhance solubility in buffer solutions.
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) by raising pH to 7–8 for improved aqueous solubility .
- Salt Formation : Convert to sodium or ammonium salts via ion-exchange chromatography .
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and consistent cell lines.
- Structural Confirmation : Re-characterize batches via NMR/MS to rule out impurities or degradation products .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., tetrahydroisoquinoline derivatives) to identify structure-activity trends .
Advanced: What alternative protecting groups could replace Boc in scenarios requiring orthogonal protection?
Methodological Answer:
- Fmoc : Suitable for solid-phase peptide synthesis (SPPS); removable with piperidine.
- Alloc : Cleaved selectively via Pd-catalyzed deprotection under mild conditions.
- Comparative Study : Boc remains preferred for solution-phase synthesis due to stability in basic/acidic conditions .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- MD Simulations : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
- Case Study : Analogous bicyclic compounds showed validated docking poses in protease inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
